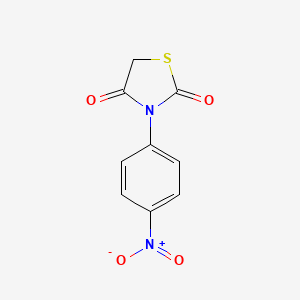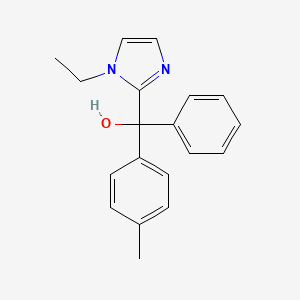
3-(4-nitrophenyl)-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-nitrophenyl)-1,3-thiazolidine-2,4-dione is a heterocyclic compound featuring a thiazolidine ring substituted with a nitrophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-nitrophenyl)-1,3-thiazolidine-2,4-dione typically involves the reaction of 4-nitrobenzaldehyde with thiazolidine-2,4-dione. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an appropriate solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the synthesis may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency and purity of the final product.
化学反応の分析
Types of Reactions
3-(4-nitrophenyl)-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The thiazolidine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Reduction: 3-(4-aminophenyl)-1,3-thiazolidine-2,4-dione.
Oxidation: Sulfoxides or sulfones of the thiazolidine ring.
Substitution: Various substituted thiazolidine derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, 3-(4-nitrophenyl)-1,3-thiazolidine-2,4-dione is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The nitrophenyl group can interact with active sites of enzymes, making it a candidate for drug development.
Medicine
Medically, derivatives of this compound are explored for their anti-inflammatory and antimicrobial properties. The thiazolidine ring is a common motif in pharmaceuticals, and modifications of this structure can lead to new therapeutic agents.
Industry
In the industrial sector, this compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism by which 3-(4-nitrophenyl)-1,3-thiazolidine-2,4-dione exerts its effects involves the interaction of the nitrophenyl group with biological targets. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The thiazolidine ring can also interact with various molecular pathways, influencing cellular processes.
類似化合物との比較
Similar Compounds
3-(4-aminophenyl)-1,3-thiazolidine-2,4-dione: Similar structure but with an amino group instead of a nitro group.
3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione: Contains a chlorine atom instead of a nitro group.
3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione: Features a methyl group in place of the nitro group.
Uniqueness
3-(4-nitrophenyl)-1,3-thiazolidine-2,4-dione is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it particularly reactive in nucleophilic aromatic substitution reactions and useful in various synthetic applications.
特性
IUPAC Name |
3-(4-nitrophenyl)-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O4S/c12-8-5-16-9(13)10(8)6-1-3-7(4-2-6)11(14)15/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGJFMGQUKMSNJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)S1)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-chloro-3-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B4971851.png)

![2-[4-(dimethylamino)-6-oxopyridazin-1-yl]-N-[3-(4-fluorophenoxy)propyl]-N-methylacetamide](/img/structure/B4971862.png)
![4-fluoro-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B4971875.png)
![methyl 4-[(2,8-dimethyl-4-quinolinyl)amino]benzoate hydrochloride](/img/structure/B4971883.png)

![2-[2-(4-bromophenyl)-2-oxoethyl]isoquinolinium bromide](/img/structure/B4971907.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxopyridazin-1(6H)-yl]-N-(2,6-difluorophenyl)acetamide](/img/structure/B4971911.png)


![4-[2-(4-Chlorophenyl)quinoline-4-carbonyl]piperazin-2-one](/img/structure/B4971932.png)


![N-[3-(dimethylamino)propyl]-2-(naphthalen-1-yloxy)acetamide](/img/structure/B4971957.png)
